3-(Aminomethyl)-5-bromobenzonitrile

Description

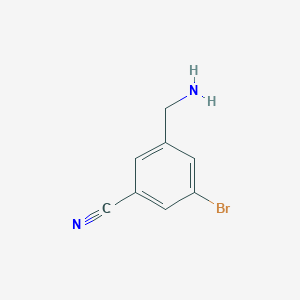

3-(Aminomethyl)-5-bromobenzonitrile is a substituted benzonitrile derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position and a bromine atom at the 5-position of the aromatic ring. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 210.96 g/mol. The compound combines the electron-withdrawing nitrile group with a nucleophilic aminomethyl substituent, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

3-(aminomethyl)-5-bromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPATBUYJSSEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of benzonitrile to introduce the bromine atom at the 5-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position, which is then reduced to an aminomethyl group using reductive amination techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced further to amines.

Condensation Reactions: The nitrile group can participate in condensation reactions to form imidates or amides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.

Reductive Amination: Utilizes reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Imines or amides, depending on the extent of oxidation.

Reduction Products: Primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-5-bromobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-bromobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The table below compares 3-(Aminomethyl)-5-bromobenzonitrile with four structurally related benzonitrile derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| This compound | Not provided | C₈H₇BrN₂ | 210.96 | 3-aminomethyl, 5-bromo | Nitrile, primary amine |

| 3-Amino-5-bromobenzonitrile | 220583-56-2 | C₇H₅BrN₂ | 196.96 | 3-amino, 5-bromo | Nitrile, primary amine |

| 3-(Bromomethyl)-5-chlorobenzonitrile | 1021871-36-2 | C₈H₅BrClN | 230.35 | 3-bromomethyl, 5-chloro | Nitrile, bromoalkyl |

| 3-Acetyl-5-bromo-2-hydroxybenzonitrile | 1289080-94-9 | C₉H₆BrNO₂ | 240.05 | 3-acetyl, 5-bromo, 2-hydroxy | Nitrile, ketone, phenol |

Key Observations:

Aminomethyl vs. Amino Substituents: The aminomethyl group in the target compound introduces a methylene spacer between the aromatic ring and the amine, enhancing steric flexibility compared to 3-Amino-5-bromobenzonitrile. This difference impacts reactivity; the aminomethyl group is less electron-donating than a directly attached amino group, altering the ring's electronic properties .

Halogen Variations: Replacing bromine with chlorine in 3-(Bromomethyl)-5-chlorobenzonitrile reduces molecular weight and polarizability.

Multifunctional Derivatives :

Physicochemical Properties

- Solubility : The hydroxyl and acetyl groups in 3-Acetyl-5-bromo-2-hydroxybenzonitrile improve water solubility compared to the halogenated analogs.

- Stability : Bromine's electron-withdrawing effect in the target compound stabilizes the aromatic ring against electrophilic attack.

Biological Activity

3-(Aminomethyl)-5-bromobenzonitrile, also known as B2476537, is a compound with a notable structure that includes an amine and a bromobenzonitrile moiety. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrN

- CAS Number : 1177558-50-7

The presence of the bromine atom and the nitrile group contributes to its unique reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In cell line assays, the compound has been observed to inhibit cell proliferation in several cancer types, including breast and prostate cancer. The proposed mechanism involves induction of apoptosis and cell cycle arrest, potentially mediated through modulation of key signaling pathways such as the PI3K/Akt pathway.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling and metabolism.

- Receptor Interaction : Binding to cellular receptors could modulate downstream signaling pathways, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial properties of various aminobenzonitriles, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of several brominated compounds. They reported that this compound exhibited IC50 values ranging from 10 to 20 µM across different cancer cell lines, indicating a potent anticancer effect.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Aminobenzonitrile | Structure | Moderate antimicrobial |

| Benzonitrile | Structure | Low biological activity |

The comparison highlights the enhanced biological activities attributed to the bromine substitution on the benzene ring in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.